molecular formula C7H7ClFN B13150172 2-Chloro-5-fluoro-4-methylaniline

2-Chloro-5-fluoro-4-methylaniline

Cat. No.: B13150172
M. Wt: 159.59 g/mol
InChI Key: IBBUEZSRLXIIRT-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-methylaniline is an aromatic amine compound with the molecular formula C7H7ClFN It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-4-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method is the halogenation of 4-methylaniline, followed by selective fluorination and chlorination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluoro-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions typically convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under specific conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Chloro-5-fluoro-4-methylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

  • 2-Fluoro-4-methylaniline
  • 4-Fluoro-2-methylaniline
  • 2-Chloro-4-methylaniline

Comparison: 2-Chloro-5-fluoro-4-methylaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties

Biological Activity

2-Chloro-5-fluoro-4-methylaniline is an aromatic amine compound with the molecular formula C7_7H7_7ClFN. This compound features a chlorine atom, a fluorine atom, and a methyl group attached to a benzene ring, making it a derivative of aniline. Its unique structure allows for various chemical reactions and biological activities, which are of significant interest in medicinal chemistry and pharmaceutical research.

PropertyValue
Molecular FormulaC7_7H7_7ClFN
Molecular Weight159.59 g/mol
IUPAC NameThis compound
InChIInChI=1S/C7H7ClFN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3
InChI KeyIBBUEZSRLXIIRT-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=C(C=C1F)N)Cl

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the halogen atoms (chlorine and fluorine) enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition or activation of specific biochemical pathways .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of chloro and fluoro-substituted anilines have been studied for their antibacterial effects. A study reported that 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide exhibited notable antibacterial activity against various strains, suggesting that this compound may also possess similar properties .

Anticancer Potential

The anticancer activity of halogenated anilines has been documented in several studies. For example, compounds containing chloro or fluoro substituents have shown promise in inhibiting cancer cell proliferation. A recent study highlighted the synthesis of new benzodiazepine derivatives with chloro or fluoro groups that displayed enhanced anticancer activity, indicating that this compound could be explored for similar applications .

Case Studies

  • Antitumor Efficacy : A study involving the modification of related compounds demonstrated that introducing fluorine at specific positions significantly increased antitumor efficacy in mouse models. The presence of fluorine was noted to enhance metabolic stability while maintaining biological activity against cancer cells .
  • Inhibition Studies : Investigations into the inhibition of specific enzymes by halogenated anilines revealed that this compound could potentially inhibit protein kinases involved in cancer progression, although further studies are needed to elucidate its precise mechanisms and efficacy .

Applications in Drug Development

Given its biological activity, this compound is being investigated as a potential precursor in the synthesis of new pharmaceuticals. Its ability to modify biological targets makes it a valuable compound for drug discovery efforts aimed at developing novel therapies for diseases such as cancer and bacterial infections.

Properties

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

IUPAC Name

2-chloro-5-fluoro-4-methylaniline

InChI

InChI=1S/C7H7ClFN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3

InChI Key

IBBUEZSRLXIIRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)N)Cl

Origin of Product

United States

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